molecular formula C10H17N3O2 B15326226 2-Amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoic acid

2-Amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoic acid

Cat. No.: B15326226
M. Wt: 211.26 g/mol
InChI Key: VETWQGSUPSDMOM-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid is a chemical compound that belongs to the class of amino acids. It features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.

  • Introduction of the Amino Group: The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde.

  • Methylation: The methylation of the pyrazole ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups or other reduced derivatives.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Common reducing agents include hydrogen gas, tin chloride, and iron powder.

  • Substitution: Common reagents include halogens, alkyl halides, and sulfonating agents.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, and amides.

  • Reduction Products: Amino derivatives, hydroxylamines, and hydrazines.

  • Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and sulfonated pyrazoles.

Scientific Research Applications

2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid has found applications in various scientific research areas:

  • Medicinal Chemistry: The compound has been studied for its potential antileishmanial and antimalarial activities. It has shown promising results in inhibiting the growth of Leishmania and Plasmodium species.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes.

  • Pathways Involved: The compound may interfere with metabolic pathways, signaling pathways, or gene expression, resulting in its biological effects.

Comparison with Similar Compounds

2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid can be compared with other similar compounds, such as:

  • 3-Aminopyrazoles: These compounds have similar structures but differ in the position of the amino group.

  • 4-Aminopyrazoles: These compounds have the amino group at a different position on the pyrazole ring.

  • 5-Aminopyrazoles: These compounds have the amino group at the same position as this compound but differ in the substituents on the ring.

Uniqueness: The presence of the methyl group at the 2-position and the specific substitution pattern on the pyrazole ring make this compound unique compared to other pyrazole derivatives.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-2-methyl-5-(3-methylpyrazol-1-yl)pentanoic acid

InChI

InChI=1S/C10H17N3O2/c1-8-4-7-13(12-8)6-3-5-10(2,11)9(14)15/h4,7H,3,5-6,11H2,1-2H3,(H,14,15)

InChI Key

VETWQGSUPSDMOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCC(C)(C(=O)O)N

Origin of Product

United States

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